molecular formula C12H13FO4 B13551234 3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid

3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid

Cat. No.: B13551234
M. Wt: 240.23 g/mol
InChI Key: YZLBHQPJXKESNG-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorobenzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is particularly useful in the synthesis of peptides and other complex organic molecules.

Preparation Methods

One common method is the reaction of 2-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid undergoes various chemical reactions, primarily involving the Boc protecting group and the fluorobenzoic acid core. Some common reactions include:

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid largely depends on its use as a synthetic intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, such as coupling reactions to form peptides or other bioactive molecules .

Comparison with Similar Compounds

3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid can be compared with other Boc-protected compounds and fluorinated benzoic acids:

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

InChI

InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-6-4-5-7(9(8)13)10(14)15/h4-6H,1-3H3,(H,14,15)

InChI Key

YZLBHQPJXKESNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1F)C(=O)O

Origin of Product

United States

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